molecular formula C9H11N2Na3O12P2 B022101 Uridine 5'-(trisodium pyrophosphate) CAS No. 19817-91-5

Uridine 5'-(trisodium pyrophosphate)

Cat. No.: B022101
CAS No.: 19817-91-5
M. Wt: 470.11 g/mol
InChI Key: GFASEGWJDXDCKZ-LLWADOMFSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-(trisodium pyrophosphate) is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with pyrophosphoric acid at the 5’ position. This compound plays a crucial role in the biosynthesis of RNA during transcription and serves as a precursor for the production of cytidine triphosphate via cytidine triphosphate synthetase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-(trisodium pyrophosphate) can be synthesized through enzymatic methods where uridine diphosphate is phosphorylated using nucleoside diphosphate kinase and adenosine triphosphate as a phosphate donor . The reaction is as follows: [ \text{Uridine diphosphate} + \text{Adenosine triphosphate} \rightarrow \text{Uridine 5’-(trisodium pyrophosphate)} + \text{Adenosine diphosphate} ]

Industrial Production Methods: Industrial production of uridine 5’-(trisodium pyrophosphate) typically involves large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process is optimized for temperature, pH, and substrate concentration to maximize efficiency .

Types of Reactions:

    Oxidation: Uridine 5’-(trisodium pyrophosphate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced to uridine diphosphate under specific conditions.

    Substitution: The pyrophosphate group can be substituted with other phosphate groups or nucleotides in the presence of appropriate enzymes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Enzymatic reactions using nucleoside diphosphate kinase and other nucleotide substrates.

Major Products Formed:

Scientific Research Applications

Uridine 5’-(trisodium pyrophosphate) has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-(trisodium pyrophosphate) exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as an activator of substrates in metabolic reactions, such as the synthesis of glycogen from glucose-1-phosphate. It also interacts with P2Y receptors, mediating various cellular responses .

Comparison with Similar Compounds

    Cytidine triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.

    Adenosine triphosphate: A purine nucleoside triphosphate that serves as the primary energy carrier in cells.

    Guanosine triphosphate: Another purine nucleoside triphosphate involved in protein synthesis and signal transduction.

Uniqueness: Uridine 5’-(trisodium pyrophosphate) is unique in its specific role in the synthesis of RNA and its involvement in the metabolism of glycogen and other polysaccharides. Its ability to activate substrates in metabolic reactions and interact with P2Y receptors distinguishes it from other nucleoside triphosphates .

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFASEGWJDXDCKZ-LLWADOMFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-91-5
Record name Uridine 5'-(trisodium pyrophosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(trisodium pyrophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine 5'-(trisodium pyrophosphate)
Reactant of Route 2
Uridine 5'-(trisodium pyrophosphate)
Reactant of Route 3
Uridine 5'-(trisodium pyrophosphate)
Reactant of Route 4
Uridine 5'-(trisodium pyrophosphate)
Reactant of Route 5
Uridine 5'-(trisodium pyrophosphate)
Reactant of Route 6
Uridine 5'-(trisodium pyrophosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.